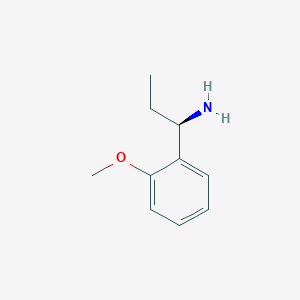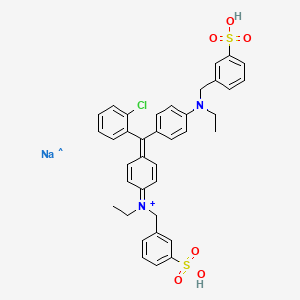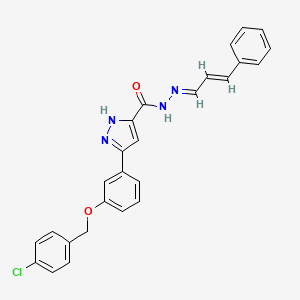
3-(3-((4-CL-Benzyl)oxy)PH)N'-(3-PH-2-propenylidene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirazol, un grupo carbohidrazida y una porción de éter bencílico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(3-((4-Cl-bencil)oxi)fenil)N’-(3-fenil-2-propenilideno)-1H-pirazol-5-carbohidrazida típicamente involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. La ruta sintética general incluye los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidracina con una β-dicetona en condiciones ácidas.
Introducción del grupo carbohidrazida: Este paso involucra la reacción del derivado de pirazol con hidrato de hidracina.
Unión de la porción de éter bencílico: Esto se hace haciendo reaccionar el intermedio con cloruro de 4-clorobencilo en presencia de una base como carbonato de potasio.
Formación del producto final: El paso final involucra la condensación del intermedio con 3-fenil-2-propenal en condiciones de reflujo.
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Esto podría implicar el uso de reactores de flujo continuo y equipos de síntesis automatizados para garantizar una producción consistente.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(3-((4-Cl-bencil)oxi)fenil)N’-(3-fenil-2-propenilideno)-1H-pirazol-5-carbohidrazida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: La porción de éter bencílico se puede sustituir con otros grupos utilizando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como tioles o aminas en presencia de una base.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de éteres bencílicos sustituidos.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o ligando de receptor.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-(3-((4-Cl-bencil)oxi)fenil)N’-(3-fenil-2-propenilideno)-1H-pirazol-5-carbohidrazida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
- N-(4-(2-METOXI-FENIL)-1-PIPERAZINIL)-N-(3-(2-METOXIFENIL)-2-PROPENILIDENO)AMINA
- N-(4-(2-CLOROBENCIL)-1-PIPERAZINIL)-N-(3-(2-FURIL)-2-PROPENILIDENO)AMINA
Singularidad
3-(3-((4-Cl-bencil)oxi)fenil)N’-(3-fenil-2-propenilideno)-1H-pirazol-5-carbohidrazida es único debido a su combinación específica de grupos funcionales, que confieren reactividad química distinta y potencial actividad biológica. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.
Propiedades
Fórmula molecular |
C26H21ClN4O2 |
|---|---|
Peso molecular |
456.9 g/mol |
Nombre IUPAC |
3-[3-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H21ClN4O2/c27-22-13-11-20(12-14-22)18-33-23-10-4-9-21(16-23)24-17-25(30-29-24)26(32)31-28-15-5-8-19-6-2-1-3-7-19/h1-17H,18H2,(H,29,30)(H,31,32)/b8-5+,28-15+ |
Clave InChI |
RPXPDOCJGUHQJQ-OZEOTOAESA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxo-2-phenylethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12050851.png)
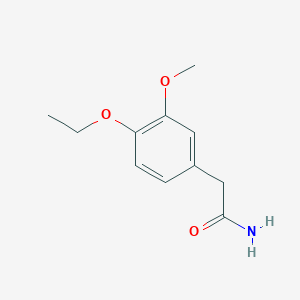

![1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12050871.png)

![2-Amino-2-[4-(benzyloxy)phenyl]ethanol](/img/structure/B12050892.png)
![methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12050893.png)
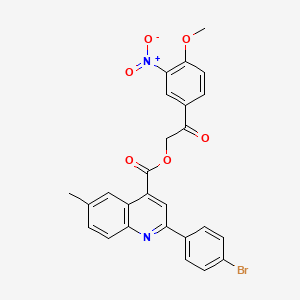

![7-[(2E)-3-chloro-2-butenyl]-8-(hexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12050908.png)

![Dimethyl 7-(3-nitrobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12050916.png)
